REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[CH:8]=[C:9]([CH3:13])[CH:10]=[CH:11][CH:12]=1)=[O:5].[Cl-].[Al+3].[Cl-].[Cl-].[C:22](Cl)(=[O:26])C(Cl)=O.[OH-:28].[Na+]>C(Cl)Cl.C1(C)C=CC=CC=1>[CH3:13][C:9]1[CH:8]=[C:7]([NH:6][C:4](=[O:5])[C:3]2[CH:14]=[CH:15][CH:16]=[CH:17][C:2]=2[CH3:1])[CH:12]=[CH:11][C:10]=1[C:22]([OH:26])=[O:28] |f:1.2.3.4,6.7|
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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CC1=C(C(=O)NC=2C=C(C=CC2)C)C=CC=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
88.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
25.2 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
crude product
|
Quantity
|
29.17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 2-7° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
DISTILLATION
|
Details
|
After distilling off methylene chloride
|
Type
|
TEMPERATURE
|
Details
|
the resulting aqueous suspension is refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The resulting crystals are separated by filtration
|
Type
|
CUSTOM
|
Details
|
the wet crystals are dried at 60° C.
|
Type
|
CUSTOM
|
Details
|
to give the crude product (58.33 g)
|
Type
|
CUSTOM
|
Details
|
are removed by filtration
|
Type
|
CUSTOM
|
Details
|
separated into two layers
|
Type
|
WASH
|
Details
|
The aqueous layer is washed twice with toluene (100 mL)
|
Type
|
CUSTOM
|
Details
|
The precipitated crystals are separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried at 60° C.
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol (540 mL)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=CC(=C1)NC(C1=C(C=CC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.67 g | |
YIELD: PERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |